

An In-depth Technical Guide to the Chemical Properties of 4-Methylhippuric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methylhippuric acid

Cat. No.: B029404

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **4-Methylhippuric acid** (4-MHA), a significant metabolite of p-xylene.[1][2][3] Understanding these properties is crucial for its application as a biomarker for xylene exposure, in toxicological studies, and as a building block in organic synthesis.[1][4][5][6]

Core Chemical and Physical Properties

4-Methylhippuric acid, also known as N-(p-Toluoyl)glycine or p-Toluric acid, is a carboxylic acid and an N-acylglycine derivative.[4][7][8] It presents as a white crystalline powder.[4][8][9]

Identifiers and Molecular Characteristics

The fundamental identifiers and molecular characteristics of **4-Methylhippuric acid** are summarized below.

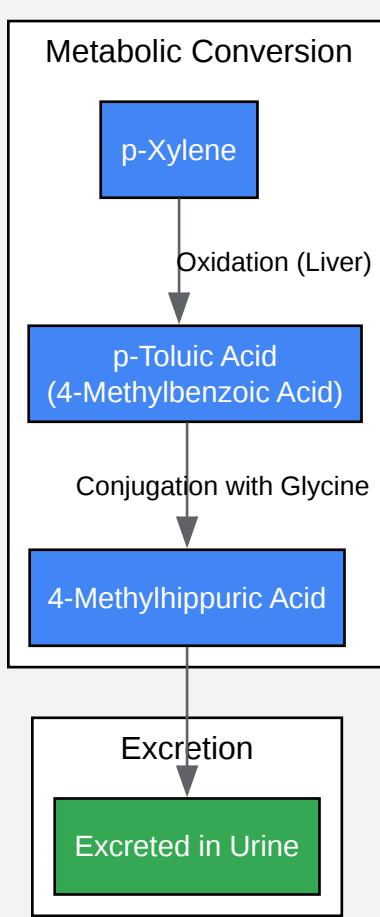
Property	Value	Source
CAS Number	27115-50-0	[6] [7]
Molecular Formula	C ₁₀ H ₁₁ NO ₃	[9] [10] [11]
Molecular Weight	193.20 g/mol	[3] [5] [7] [10]
Synonyms	N-(4-Methylbenzoyl)glycine, p-Toluric acid, N-(p-toluoyl)glycine	[2] [7]
InChI Key	NRSCPTLHWVWLLH-UHFFFAOYSA-N	[7]
SMILES	Cc1ccc(cc1)C(=O)NCC(=O)=O	[7]

Physicochemical Data

Quantitative physicochemical data are essential for experimental design, including dissolution, formulation, and analytical method development.

Property	Value	Source
Melting Point	162 - 166 °C	[10]
163 - 165 °C (lit.)	[4] [7] [8] [9]	
Appearance	White Crystalline Powder/Solid	[4] [8] [10]
Solubility	Slightly soluble in water; Soluble in ethanol and ether.	[8]
pKa (Strongest Acidic)	3.74 (Predicted)	
logP (Octanol-Water)	1.04 (Predicted)	
Polar Surface Area	66.4 Å ²	

Reactivity and Stability


- Stability: **4-Methylhippuric acid** is stable under normal storage conditions.[10] It is recommended to keep the compound in a dry, cool, and well-ventilated place in a tightly closed container.[10]
- Incompatible Materials: It is incompatible with strong oxidizing agents.[10]
- Hazardous Decomposition Products: Upon decomposition, it may produce nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[10]
- Hazardous Polymerization: Hazardous polymerization does not occur.[10][12]

Metabolic Pathway and Biological Significance

4-Methylhippuric acid is the major urinary metabolite of p-xylene, a common industrial solvent.[1][4] Its presence in urine is a reliable biomarker for monitoring occupational and environmental exposure to xylene.[1][6][13] The metabolic conversion process occurs primarily in the liver.

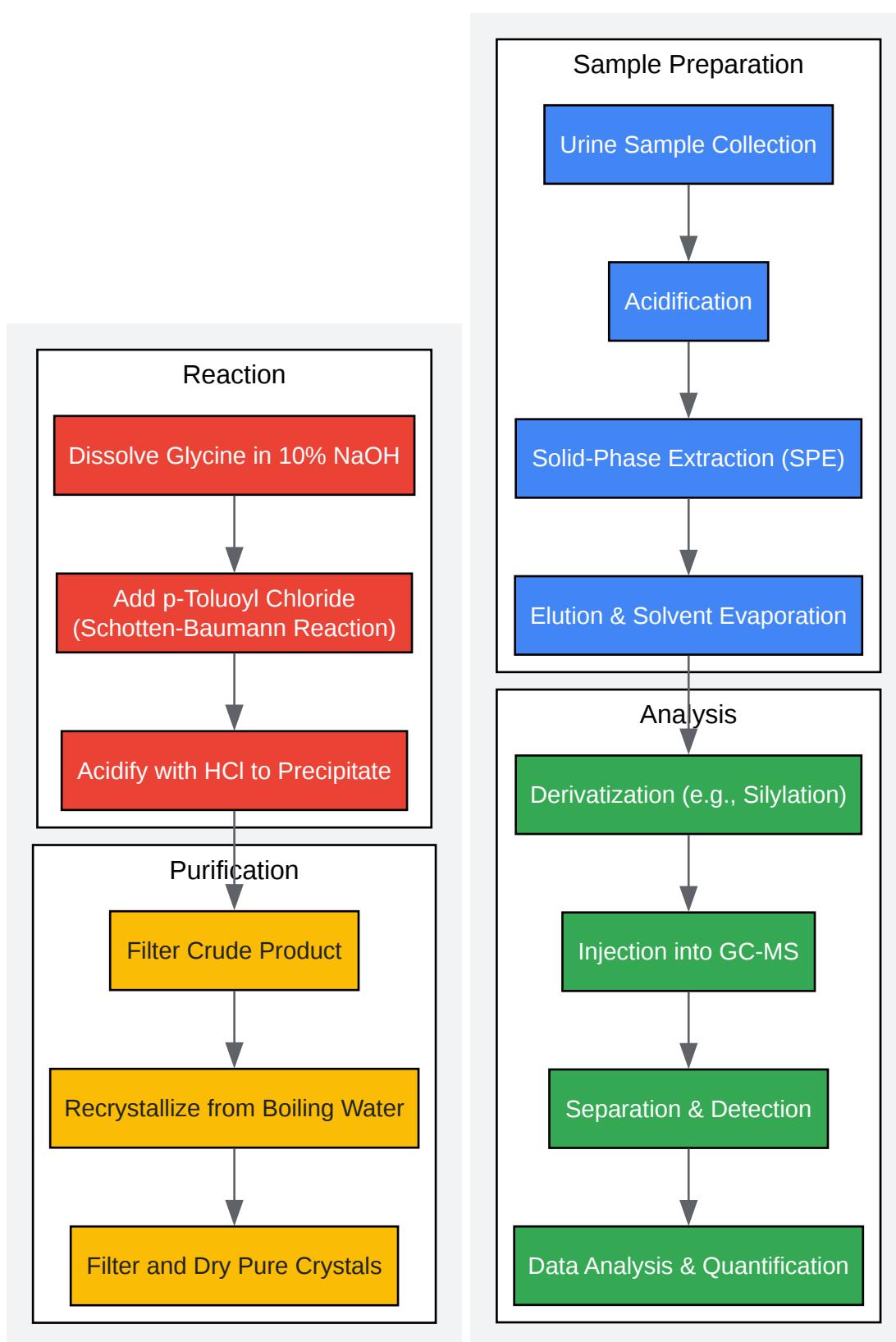
The metabolic pathway is as follows:

- Oxidation: p-Xylene is first oxidized to form p-toluic acid (4-methylbenzoic acid).[1]
- Conjugation: The resulting p-toluic acid is then conjugated with the amino acid glycine.[1]
- Excretion: This final product, **4-Methylhippuric acid**, is then excreted in the urine.[1]

[Click to download full resolution via product page](#)

Caption: Metabolic pathway of p-xylene to **4-Methylhippuric acid**.

Experimental Protocols


Synthesis of 4-Methylhippuric Acid

The synthesis of **4-Methylhippuric acid** can be achieved via a Schotten-Baumann reaction, analogous to the synthesis of hippuric acid.^[14] This involves the acylation of glycine with p-toluoxyl chloride.

Methodology:

- Glycine Dissolution: Dissolve glycine in a 10% sodium hydroxide (NaOH) solution within a conical flask.

- Acylation: Add p-toluoyl chloride to the solution in portions. Stopper the flask and shake vigorously after each addition to allow the reaction to proceed.
- Precipitation: Once the reaction is complete, cool the solution with ice and acidify it slowly with concentrated hydrochloric acid (HCl) until it is acidic to litmus paper. This will cause the **4-Methylhippuric acid** to precipitate out of the solution.
- Filtration and Washing: Collect the crystalline precipitate using a Buchner funnel. Wash the product with cold water to remove impurities.
- Purification (Recrystallization): Dissolve the crude product in boiling water. If the solution is colored, add decolorizing charcoal and filter the hot solution. Allow the filtrate to cool slowly to form pure crystals.
- Drying: Collect the purified crystals by filtration and dry them thoroughly.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]
- 2. 4-Methylhippuric Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompas.com]
- 3. p-Methylhippuric Acid | C10H11NO3 | CID 97479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHYLHIPPURIC ACID | 27115-50-0 [chemicalbook.com]
- 5. goldbio.com [goldbio.com]
- 6. Methylhippuric acid - Wikipedia [en.wikipedia.org]
- 7. 4-メチル馬尿酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. 4-METHYLHIPPURIC ACID CAS#: 27115-50-0 [m.chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. GSRS [precision.fda.gov]
- 12. sdfine.com [sdfine.com]
- 13. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 14. Hippuric acid synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of 4-Methylhippuric Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b029404#what-are-the-chemical-properties-of-4-methylhippuric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com